Pmel 17 protein
Description
Properties
CAS No. |
146149-52-2 |
|---|---|
Molecular Formula |
C10H21NO4 |
Synonyms |
Pmel 17 protein |
Origin of Product |
United States |
Molecular Architecture and Biosynthesis of Pmel 17 Protein
PMEL Gene Structure and Transcript Variants
The Pmel 17 protein is encoded by the PMEL gene, also referred to as SILV or gp100. wikipedia.org In humans, this gene is located on chromosome 12q13.2. wikipedia.orgaltmeyers.org The expression of the PMEL gene is primarily regulated by the microphthalmia-associated transcription factor (MITF), ensuring its high-level expression specifically in pigment cells. maayanlab.cloudaltmeyers.org
The PMEL gene gives rise to multiple protein isoforms through alternative splicing of its messenger RNA (mRNA). maayanlab.cloudaltmeyers.orgnih.gov At least four transcript variants have been identified in humans. nih.govpnas.org These variants differ by the inclusion or exclusion of short amino acid sequences. For instance, some variants lack seven amino acids near the transmembrane domain, while others are missing 42 residues within the repeat domain. nih.govpnas.orgresearchgate.net The most prevalent isoform is the one that lacks the seven-residue segment near the transmembrane region. nih.govpnas.org These variations can influence the protein's processing and function, adding a layer of regulatory complexity to melanosome biogenesis.
Predicted Protein Domain Organization
Pmel 17 is synthesized as a type I integral membrane glycoprotein (B1211001). wikipedia.orgnih.gov Its full-length structure consists of several distinct domains arranged sequentially from the N-terminus to the C-terminus. The architecture includes a signal peptide, an N-terminal domain (NTD), a polycystic kidney disease (PKD) homology domain, a repeat (RPT) domain, a kringle-like domain (KLD), a single transmembrane (TM) domain, and a short C-terminal cytoplasmic domain (CTD). nih.govpnas.orgresearchgate.net Following synthesis and insertion into the endoplasmic reticulum, the protein undergoes a series of proteolytic processing events in post-Golgi compartments, which cleaves it into various fragments that ultimately assemble into the functional amyloid fibrils. nih.govresearchgate.netnih.gov
| Domain | Abbreviation | Key Features |
| Signal Peptide | SIG | Directs the protein to the endoplasmic reticulum; cleaved off during initial processing. nih.govresearchgate.netresearchgate.net |
| N-terminal Domain | NTD | Essential for initiating the hierarchical assembly of amyloid fibrils. molbiolcell.orgacademindex.com |
| Polycystic Kidney Disease Homology Domain | PKD | Possesses a β-pleated sheet structure; critical for protein trafficking and forms part of the amyloid core. nih.govnih.gov |
| Repeat Domain | RPT | Contains multiple imperfect repeats; forms the primary amyloid core of the melanosome fibrils. nih.govnih.govresearchgate.net |
| Kringle-like Domain | KLD | Cysteine-rich region that regulates the timing of amyloid formation through disulfide bond rearrangements. nih.govuniprot.org |
| Transmembrane Domain | TM | Single alpha-helical segment that anchors the protein in the membrane. nih.govuniprot.orgnih.gov |
| C-terminal Domain | CTD | Short cytoplasmic tail involved in intracellular sorting. nih.govresearchgate.netnih.gov |
N-terminal Domain (NTD)
The N-terminal domain (NTD) of Pmel 17, while not a component of the final mature fibrils, plays an indispensable role in their formation. molbiolcell.org Research has shown that the NTD is essential for the hierarchical assembly of the melanosomal fibrils. molbiolcell.orgacademindex.com It functions in cis to promote the aggregation of the adjacent PKD domain, which forms a core matrix for the melanosome. molbiolcell.org This initial aggregation is a critical step that facilitates the subsequent stabilization and proteolytic maturation of other fibrillogenic fragments. molbiolcell.org The proper folding and integrity of the NTD are also required for the protein's export from the endoplasmic reticulum and its correct subcellular distribution. academindex.com
Polycystic Kidney Disease (PKD) Homology Domain
Following the NTD is a domain that shares significant structural homology with a repeated domain found in polycystin-1, a protein associated with polycystic kidney disease. nih.govnih.gov This PKD domain in Pmel 17 adopts an immunoglobulin-like fold rich in β-pleated sheets. nih.gov The PKD domain is crucial for two main functions: intracellular trafficking and amyloid formation. It is required for sorting Pmel 17 into the multivesicular compartments where fibril assembly begins. nih.govresearchgate.net Furthermore, in vitro studies have demonstrated that the PKD domain, along with the NTD, can efficiently form amyloid structures, and analyses of fibrils within melanocytes confirm that the PKD domain constitutes at least part of the physiological amyloid core. nih.govnih.gov
Repeat (RPT) Domain
The repeat (RPT) domain is a proline/serine/threonine-rich region characterized by approximately 10 imperfect copies of a core sequence. nih.govresearchgate.net This domain is essential for the formation of the filamentous amyloid structures that define the melanosomal matrix. nih.govacademindex.com While not required for the initial sorting of Pmel 17 to melanosome precursors, the RPT domain is the primary component that polymerizes to form the amyloid core. nih.gov In vitro studies have shown that the isolated RPT domain readily forms amyloid fibrils, but only under the mildly acidic conditions (pH 4.0-5.5) that are characteristic of the melanosome lumen. nih.gov These fibrils are stable at acidic pH but dissolve at neutral pH, indicating a sophisticated, environment-dependent mechanism for controlling their assembly. nih.govresearchgate.net
Kringle-like Domain (KLD)
The Kringle-like domain (KLD) is a cysteine-rich domain situated between the RPT and transmembrane domains. nih.govpnas.org Kringle domains are structurally defined by a triple-loop fold stabilized by three disulfide bridges and are often involved in protein-protein interactions. wikipedia.org In Pmel 17, the KLD is not part of the amyloidogenic region but plays a crucial regulatory role in the timing of amyloid formation. nih.gov Pmel 17 is known to form disulfide-bonded dimers after exiting the endoplasmic reticulum. The KLD facilitates the resolution of these dimers into monomers in the late Golgi or a post-Golgi compartment. nih.gov This dimer-to-monomer transition, mediated by disulfide bond rearrangement within the KLD, appears to be a prerequisite for the protein to become competent for amyloid fibril assembly. nih.gov
Transmembrane Domain (TM)
As a type I glycoprotein, Pmel 17 is anchored in the membrane by a single transmembrane (TM) domain. nih.govnih.gov This domain consists of a helical stretch of approximately 21-26 amino acids that spans the lipid bilayer of melanosomal precursor compartments. nih.govuniprot.org While the bulk of the protein's function relates to its luminal domains, the TM domain is critical for its proper localization and subsequent processing. Mutations within the transmembrane domain can have significant consequences; for example, a three-amino-acid insertion in this region leads to the formation of disorganized fibers and melanocyte death. nih.gov This suggests that the TM domain may influence the conformation and oligomerization of the luminal domains, thereby contributing to the structural integrity of the assembling fibrils. nih.gov
Cytoplasmic C-terminal Domain (CTD)
The this compound is a type I transmembrane glycoprotein, which features a short C-terminal domain (CTD) that extends into the cytoplasm. nih.gov This cytoplasmic tail is relatively brief, consisting of approximately 45 amino acid residues. nih.gov The specific sequence within this domain serves as a recognition site for cellular machinery. For instance, research has demonstrated that specific antibodies can be generated to react with the sequence present in the cytoplasmic domain of Pmel 17, confirming its exposure to the cytoplasmic face of the membrane. nih.gov The CTD, along with the transmembrane domain, is part of the Mβ fragment that is generated after proteolytic cleavage of the full-length protein. nih.gov
Co-translational and Post-translational Modifications
The biosynthesis of Pmel 17 involves a series of complex co-translational and post-translational modifications as it transits through the secretory pathway, including the endoplasmic reticulum (ER) and Golgi apparatus. researchgate.netwikipedia.org These modifications are crucial for its proper folding, trafficking, and eventual function in melanosome biogenesis.
Upon entry into the endoplasmic reticulum, Pmel 17 undergoes N-linked glycosylation. researchgate.net The protein contains several potential consensus sequences for the addition of N-linked oligosaccharides. uniprot.orgnih.gov Initially, high-mannose core oligosaccharides are added to asparagine residues. researchgate.netnih.gov As the protein moves from the ER to the Golgi apparatus, these N-linked glycans are further processed and modified, leading to the maturation of the oligosaccharide chains. nih.govwikipedia.orgnih.gov This maturation process contributes to the conversion of the initial ~100 kDa precursor form of the protein (P1) to a more heavily glycosylated ~120 kDa form (P2). nih.govresearchgate.net Human Pmel 17 has five potential N-glycosylation sites, although evidence suggests that the site within the repeat (RPT) domain is not utilized. nih.gov
In addition to N-linked glycans, Pmel 17 is also modified by the addition of O-linked oligosaccharides. wikipedia.org This modification occurs in the Golgi complex. researchgate.netnih.gov The repeat (RPT) domain of Pmel 17 is particularly rich in potential O-glycosylation sites, with as many as 26 potential sites identified. nih.gov The addition of these sugar chains further contributes to the increase in the molecular weight and complexity of the mature this compound. nih.govwikipedia.org Glycosylation, including sialylation of N- and/or O-linked glycans, is essential for the recognition of Pmel 17 by certain antibodies and plays a role in its sorting and fibril-forming capacity. researchgate.netnih.gov
During its synthesis and folding within the endoplasmic reticulum, Pmel 17 forms intramolecular disulfide bonds. researchgate.net These covalent linkages between cysteine residues are critical for stabilizing the protein's tertiary structure. A key disulfide bond is formed that later serves to link the two major proteolytic fragments, Mα and Mβ. nih.govresearchgate.netnih.gov Following cleavage by a proprotein convertase, these two fragments remain non-covalently associated and tethered by this disulfide bridge. nih.govnih.govresearchgate.net This linkage is maintained as the protein complex is transported to premelanosomes. nih.gov
Proteolytic Processing Pathways
A critical step in the maturation and function of Pmel 17 is its sequential proteolytic processing. This multi-step cleavage cascade begins in a post-Golgi compartment and is essential to release the fragment that will form the amyloid matrix of melanosomes. wikipedia.orgnih.gov
After maturation in the Golgi apparatus, the fully glycosylated P2 form of Pmel 17 is cleaved by a furin-like proprotein convertase (PC). researchgate.netnih.govnih.govuniprot.org This initial and essential cleavage event occurs in a post-Golgi compartment, such as the trans-Golgi network or early endosomes, during the protein's secretion pathway. nih.govresearchgate.netresearchgate.netnih.gov The cleavage takes place at an unconventional PC recognition site (LRLVKR↓ in humans) located in the luminal domain, just proximal to the transmembrane segment. nih.govnih.gov
This single cleavage event generates two distinct fragments:
Mα (M-alpha): A large, soluble N-terminal fragment of approximately 80-95 kDa. uniprot.orgnih.gov This fragment comprises the bulk of the luminal domain, including the N-terminal region, the polycystic kidney disease (PKD) domain, and the repeat (RPT) domain. researchgate.netresearchgate.netnih.gov The Mα fragment is the fibrillogenic component that is liberated to form the structural matrix of premelanosomes. researchgate.netnih.govuniprot.org
Mβ (M-beta): A smaller, C-terminal fragment of about 28 kDa. nih.govnih.gov This fragment remains anchored to the membrane and consists of a small part of the luminal domain, the entire transmembrane domain, and the cytoplasmic tail. nih.govnih.govresearchgate.net
Despite the cleavage, the Mα and Mβ fragments remain associated through a disulfide bond. nih.govresearchgate.netnih.gov This primary processing step is an absolute prerequisite for the subsequent formation of the amyloid fibrils that are foundational to melanosome structure and melanin (B1238610) deposition. nih.govnih.govuniprot.org
Data Tables
Table 1: Pmel 17 Domains and Modifications This interactive table summarizes the key domains and modifications of the this compound.
| Feature | Description | Relevant Fragments | Location of Modification |
|---|---|---|---|
| Cytoplasmic Domain (CTD) | Short, ~45 amino acid C-terminal tail. | Mβ | Cytoplasm |
| N-linked Glycosylation | Addition and maturation of oligosaccharides to asparagine residues. | P1, P2, Mα, Mβ | ER, Golgi |
| O-linked Glycosylation | Addition of oligosaccharides to serine/threonine residues, primarily in the RPT domain. | P2, Mα | Golgi |
| Disulfide Bond | Covalent bond linking the Mα and Mβ fragments after cleavage. | Mα, Mβ | ER |
| Proprotein Convertase Site | Recognition motif for initial proteolytic cleavage. | P2 | trans-Golgi/Endosomes |
Table 2: Proteolytic Fragments of Pmel 17 This interactive table details the primary fragments generated by proprotein convertase cleavage.
| Fragment | Other Names | Approx. Size | Composition | Location | Function |
|---|---|---|---|---|---|
| Mα | ME20-S | 80-95 kDa | N-terminal luminal domain (NTR, PKD, RPT) | Lumen of premelanosomes | Fibrillogenic core for melanin deposition |
| Mβ | P26 | ~28 kDa | C-terminal luminal portion, transmembrane domain, cytoplasmic tail | Membrane-anchored | Anchors Mα prior to further processing |
Compound and Protein Index
| Name | Abbreviation/Synonym |
| Pmel 17 | gp100, silver, ME20, PMEL |
| M-alpha | Mα, ME20-S |
| M-beta | Mβ, P26 |
| Proprotein Convertase | PC, Furin |
| Endoplasmic Reticulum | ER |
Metalloprotease (S2) Cleavage (ADAM family)
Following initial processing by proprotein convertases, the this compound undergoes a critical cleavage event at a juxtamembrane position, termed the S2 cleavage. nih.govnih.gov This cleavage occurs between the established proprotein convertase (PC) site and the transmembrane domain. nih.gov The S2 cleavage is mediated by members of the ADAM (a disintegrin and metalloproteinase) family of proteases. nih.govwikipedia.orgnih.gov This intracellular shedding event is essential for liberating the Mα N-terminal ectodomain, which is the precursor to the functional amyloid fibrils of the melanosome. nih.gov
Research has identified specific members of the ADAM family as likely candidates for this S2 cleavage. nih.gov The use of the metalloproteinase inhibitor TAPI-2, as well as small interfering RNA (siRNA) to knock down ADAM10 and ADAM17, resulted in a significant reduction in the formation of insoluble Pmel 17 fragments. nih.govnih.gov Specifically, siRNA-mediated knockdown of ADAM10 and ADAM17 led to approximately a 40% reduction in the levels of the resulting MαC fragments. nih.gov This phorbol-sensitive S2 cleavage by ADAM family metalloproteases is considered the critical step that releases the Pmel 17 ectodomain from the membrane, allowing for subsequent proteolysis and fibril assembly. nih.govnih.gov This final maturation step is likely initiated by a membrane-proximal cleavage carried out by a metalloprotease of the ADAM family, which releases a soluble fragment that gets further processed into smaller fibrillogenic subunits. nih.gov
Table 1: Key Proteases and Inhibitors in Pmel 17 S2 Cleavage
| Entity | Family/Type | Role in Pmel 17 Processing | Supporting Evidence |
|---|---|---|---|
| ADAM10 | Metalloprotease | Mediates S2 cleavage of Pmel 17. nih.gov | siRNA knockdown reduces MαC fragment formation. nih.gov |
| ADAM17 | Metalloprotease | Mediates S2 cleavage of Pmel 17. nih.gov | siRNA knockdown reduces MαC fragment formation. nih.gov |
| TAPI-2 | Metalloprotease Inhibitor | Reduces the formation of insoluble Pmel 17 fragments. nih.govnih.gov | Inhibition studies show decreased Pmel 17 processing. nih.gov |
γ-Secretase (S3) Cleavage
The C-terminal fragment (CTF) that remains membrane-bound after the ADAM-mediated S2 cleavage serves as a substrate for a subsequent proteolytic event. nih.govnih.gov This intramembrane cleavage is mediated by the γ-secretase complex and is designated the S3 cleavage, drawing an analogy to the sequential processing of the Notch receptor. nih.govnih.govembopress.org The S3 cleavage results in the release of the Pmel 17 intracellular domain (ICD) into the cytoplasm, where it is rapidly degraded. nih.gov
The involvement of γ-secretase in Pmel 17 processing is supported by several lines of evidence. nih.gov Treatment of cells with γ-secretase inhibitors, such as DAPT, prevents the cleavage of the Pmel 17-CTF and the subsequent release of the ICD. nih.gov This mechanism is analogous to the γ-secretase-mediated processing of the Amyloid Precursor Protein (APP), which releases the amyloid-β peptide in Alzheimer's disease. nih.govembopress.org The processing of Pmel 17 by γ-secretase highlights a conserved proteolytic machinery utilized for the intramembrane cleavage of various type I membrane proteins. nih.govwikipedia.org After the amyloidogenic region is cleaved off, the small integral membrane fragment that remains is digested by γ-secretase. wikipedia.org
Table 2: Pmel 17 Cleavage Events and Resulting Fragments
| Cleavage Site | Enzyme Complex | Fragment Generated | Subsequent Fate |
|---|---|---|---|
| S2 | ADAM Family Metalloproteases (e.g., ADAM10, ADAM17) nih.gov | Mα N-terminal ectodomain nih.gov | Forms amyloid fibrils. nih.gov |
| S2 | ADAM Family Metalloproteases (e.g., ADAM10, ADAM17) nih.gov | Pmel 17 C-terminal fragment (CTF) nih.gov | Substrate for S3 cleavage. nih.gov |
| S3 | γ-Secretase nih.govwikipedia.org | Pmel 17 Intracellular Domain (ICD) nih.gov | Rapidly degraded. nih.gov |
Formation of Fibrillogenic Fragments
The sequential cleavage of Pmel 17 is a prerequisite for the formation of the functional amyloid fibrils that structure the melanosome. researchgate.netmdpi.com The S2 cleavage is the pivotal event that releases the large luminal Mα fragment from its membrane tether. nih.gov This soluble Mα fragment is the direct precursor to the fibrillogenic species. nih.gov
Following its release, the Mα fragment undergoes further processing into smaller fragments that assemble into the mature amyloid fibrils. nih.govresearchgate.net These fragments include sub-fragments containing the polycystic kidney disease (PKD) domain and the repeat (RPT) domain. nih.govresearchgate.net While both the PKD domain and an N-terminal region can efficiently form amyloid in vitro, the RPT domain is crucial for fibril formation in vivo. nih.govnih.gov The assembly of these proteolytic fragments into highly ordered, cross-β-sheet amyloid structures provides the scaffold upon which melanin pigments are deposited during melanosome maturation. researchgate.netmdpi.comnih.gov This tightly regulated process of proteolytic cleavage ensures that the potentially toxic amyloid structures are formed only within the appropriate compartment of the melanosome. mdpi.com
Subcellular Localization and Intracellular Trafficking of Pmel 17 Protein
Biosynthetic Pathway Transit
The initial stages of Pmel 17's journey follow the classical secretory pathway, beginning in the endoplasmic reticulum and moving through the Golgi apparatus.
Pmel 17 is synthesized as a type I transmembrane glycoprotein (B1211001), designated as the P1 form, within the endoplasmic reticulum (ER). nih.gov In the ER, it undergoes initial modifications, including the removal of its signal peptide, the addition of N-linked core oligosaccharides, and the formation of disulfide bonds. researchgate.net Dimerization of Pmel 17 also occurs in the ER and early Golgi, a step that is thought to prevent premature fibril formation. uniprot.org
Following these modifications, Pmel 17 is exported from the ER to the Golgi apparatus. nih.govnih.gov Within the Golgi, the protein undergoes further maturation of its oligosaccharides, converting it to the P2 form, which has a higher apparent molecular mass. nih.govresearchgate.net This glycosylation process includes both N-linked and O-linked modifications. researchgate.netwikipedia.org
From the trans-Golgi network (TGN), Pmel 17 is sorted towards its ultimate destination, the melanosome. nih.govresearchgate.net This sorting is a complex process involving multiple pathways and adaptor proteins. nih.gov Proteomics analysis of early melanosomes has identified the presence of Pmel 17 along with adaptor protein complexes AP1 and AP2, but not AP3 or AP4. nih.govllu.edu
Two primary routes for Pmel 17 trafficking from the TGN have been identified:
Direct Route: A portion of Pmel 17 is sorted directly from the TGN to early-stage melanosomes. researchgate.netresearchgate.net This pathway is thought to involve the AP1A adaptor protein complex. nih.gov
Indirect Route: Another fraction of Pmel 17 is trafficked from the TGN to the plasma membrane before being endocytosed and delivered to melanosomes. researchgate.netresearchgate.net This indirect pathway is mediated by the AP1B adaptor protein complex for transport to the cell surface and subsequently by the AP2 complex for endocytosis and sorting to melanosomes. nih.govnih.gov The expression of the AP1B subunit, which is typically found in polarized cells, influences which of these sorting pathways is utilized. nih.gov
Table 1: Adaptor Proteins Involved in Pmel 17 Trafficking
| Adaptor Protein | Role in Pmel 17 Trafficking | Cellular Location of Action |
| AP1A | Mediates direct sorting from the TGN to melanosomes. nih.gov | Trans-Golgi Network |
| AP1B | Mediates transport from the TGN to the plasma membrane. nih.govnih.gov | Trans-Golgi Network |
| AP2 | Mediates endocytosis from the plasma membrane for subsequent delivery to melanosomes. nih.govnih.govresearchgate.net | Plasma Membrane |
Endolysosomal System Interplay
Pmel 17's trafficking pathway intersects significantly with the endolysosomal system, where it is found within multivesicular bodies and their internal vesicles.
Pmel 17 is known to accumulate in multivesicular bodies (MVBs) and early endosomes. nih.govresearchgate.net In non-pigmented cells transfected with Pmel 17, the protein is predominantly found within MVBs. nih.govnih.govmolbiolcell.orgdrugbank.com These compartments are crucial intermediates in the trafficking of Pmel 17 to melanosomes. nih.govmolbiolcell.org Immunofluorescence studies have shown that Pmel 17-containing vesicles are often positive for markers of late endosomes and lysosomes, such as LAMP-1 and CD63, indicating its presence in a subset of these compartments. nih.gov
Within MVBs, Pmel 17 is specifically localized to the intralumenal vesicles (ILVs). nih.govmolbiolcell.orgmolbiolcell.org This localization is critical, as it allows the lumenal domain of Pmel 17 to be positioned within the future lumen of the melanosome. nih.gov The association of Pmel 17 with ILVs is a key step in the formation of the striated premelanosomal structures. nih.govmolbiolcell.org In fact, overexpression of Pmel 17 in non-pigmented cells can lead to the formation of structures resembling premelanosomal striations within the MVBs. nih.govnih.govmolbiolcell.orgdrugbank.com
Melanosomal Targeting and Biogenesis
The ultimate destination for Pmel 17 is the melanosome, where it plays a direct role in the organelle's biogenesis. The protein is targeted to early-stage (Stage I and II) melanosomes. wikipedia.orgnih.gov The trafficking of Pmel 17 to these organelles is a prerequisite for the formation of the internal fibrillar matrix that is characteristic of Stage II melanosomes. researchgate.net
Within the acidic environment of the premelanosomal compartment, Pmel 17 undergoes a series of proteolytic cleavages. researchgate.netresearchgate.net A key cleavage event is mediated by a proprotein convertase in a post-Golgi compartment, which separates Pmel 17 into two disulfide-linked subunits: a large lumenal subunit (Mα) and an integral membrane subunit (Mβ). researchgate.netnih.govnih.govdrugbank.com The Mα fragment is then further processed into smaller, fibrillogenic fragments that assemble into the amyloid-like fibrils of the melanosome matrix. nih.govresearchgate.net These fibrils then serve as a scaffold for the deposition of melanin (B1238610). nih.govnih.gov
Table 2: Key Cellular Compartments in Pmel 17 Trafficking
| Cellular Compartment | Role in Pmel 17 Processing and Trafficking |
| Endoplasmic Reticulum (ER) | Synthesis, initial glycosylation, and dimerization. nih.govresearchgate.netuniprot.org |
| Golgi Apparatus | Further oligosaccharide maturation. nih.govresearchgate.net |
| Trans-Golgi Network (TGN) | Sorting into direct and indirect trafficking pathways. nih.govresearchgate.netnih.gov |
| Multivesicular Bodies (MVBs) / Early Endosomes | Accumulation and association with intralumenal vesicles. nih.govnih.govmolbiolcell.org |
| Melanosomes | Final destination; site of proteolytic processing and fibril formation. wikipedia.orgnih.gov |
Delivery to Stage I and Stage II Premelanosomes
The Pmel 17 protein, a critical component in the biogenesis of melanosomes, undergoes a complex trafficking journey to reach its final destination within stage I and stage II premelanosomes. nih.gov Pmel 17 is synthesized as a type I integral membrane protein and is initially targeted to the endoplasmic reticulum (ER) and Golgi apparatus for post-translational modifications, including glycosylation. researchgate.net From the trans-Golgi network (TGN), Pmel 17 is sorted and transported to early endosomal compartments, which are considered stage I premelanosomes. nih.govresearchgate.net
Research indicates that Pmel 17 is highly enriched along the intralumenal striations characteristic of stage II premelanosomes. nih.gov These striations serve as a scaffold for melanin deposition. The delivery process involves Pmel 17 accumulating in multivesicular bodies (MVBs), which are equivalent to stage I premelanosomes. nih.govmolbiolcell.org Within these compartments, Pmel 17 is found on the intralumenal vesicles (ILVs). molbiolcell.orgnih.gov It is proposed that Pmel 17 is sufficient to drive the formation of the fibrillar striations from within these MVBs. molbiolcell.orgdrugbank.com
The trafficking of Pmel 17 to premelanosomes can occur via two main routes: a direct intracellular route from the TGN or an indirect pathway that involves transient expression on the plasma membrane. researchgate.netnih.govnih.govresearchgate.net The specific pathway utilized may depend on the glycosylation state of the protein and the expression of certain sorting factors in the cell. researchgate.net Once delivered to the stage I premelanosome, Pmel 17 undergoes proteolytic cleavage, which is essential for the formation of the amyloid fibrils that define the structure of stage II premelanosomes. researchgate.net
| Trafficking Step | Location | Key Events | References |
|---|---|---|---|
| Synthesis & Initial Modification | Endoplasmic Reticulum (ER) & Golgi | Synthesis as an integral membrane protein; N- and O-glycosylation. | researchgate.net |
| Sorting | Trans-Golgi Network (TGN) | Sorted for transport to the endosomal system. | nih.govnih.gov |
| Delivery to Stage I Premelanosomes | Multivesicular Bodies (MVBs) / Early Endosomes | Accumulation on intralumenal vesicles (ILVs). | nih.govmolbiolcell.org |
| Maturation to Stage II Premelanosomes | Stage II Premelanosomes | Proteolytic cleavage and assembly into fibrillar striations. | nih.govresearchgate.net |
Role of Adaptor Protein Complexes (AP1, AP2) in Sorting
Adaptor protein (AP) complexes are crucial for sorting Pmel 17 from the TGN and directing it along its trafficking pathways. nih.govnih.gov Proteomic analysis of early melanosomes has identified the presence of Pmel 17 along with AP1 and AP2, but not AP3 or AP4, suggesting the specific involvement of AP1 and AP2 in its transport. nih.govnih.govresearchgate.net These complexes recognize sorting signals within the cytoplasmic domain of cargo proteins and mediate their incorporation into transport vesicles.
The AP1 complex is primarily associated with sorting proteins from the TGN to endosomes. molbiolcell.org In the context of Pmel 17, AP1 is involved in the direct intracellular sorting route to early melanosomes. nih.gov A specific isoform of the AP1 complex subunit, μ1B, which is expressed in polarized cells like melanocytes, plays a key role. nih.govnih.gov The presence of μ1B can direct Pmel 17 sorting towards the plasma membrane, highlighting a specialized sorting mechanism in these cells. nih.govllu.edu
The AP2 complex is classically involved in clathrin-mediated endocytosis from the plasma membrane. nih.gov Its association with Pmel 17 is central to the indirect trafficking pathway. nih.govresearchgate.net After Pmel 17 is transiently expressed on the cell surface, AP2 mediates its internalization and subsequent delivery to stage I premelanosomes. nih.govresearchgate.net Therefore, AP1 and AP2 collaborate to ensure the efficient delivery of Pmel 17 to premelanosomes through distinct but potentially interconnected pathways. nih.gov
Transient Cell Surface Expression and Subsequent Internalization
A significant portion of newly synthesized Pmel 17 is transported to the plasma membrane before reaching the melanosome. nih.govnih.gov This transient cell surface expression is not a mis-sorting event but rather a defined step in an indirect trafficking pathway. nih.govresearchgate.net In melanocytic cells expressing the AP1 subunit isoform μ1B, Pmel 17 is sorted from the TGN to a specific region of the plasma membrane. nih.govresearchgate.net In cells lacking μ1B, Pmel 17 may be sorted to the entire cell surface by default. nih.govresearchgate.net
Once at the cell surface, Pmel 17 is available for internalization. nih.gov This process is mediated by the AP2 adaptor complex, which recognizes sorting signals in the Pmel 17 cytoplasmic tail and facilitates its endocytosis via clathrin-coated vesicles. nih.govnih.gov Following internalization, the Pmel 17-containing vesicles are directed to early endosomes, which mature into stage I premelanosomes. nih.govresearchgate.net This indirect route allows for an additional layer of regulation and sorting. It has been observed that approximately 45% of the total cellular Pmel 17 can be recovered from the cell surface in certain melanoma cell lines. nih.gov The internalization of cell-surface Pmel 17 makes it a potential target for antibody-based therapies in melanoma, as it is accessible on the outside of the cell before being routed to its internal destination. nih.gov
| Protein Complex | Primary Function in Pmel 17 Trafficking | Trafficking Route | References |
|---|---|---|---|
| AP1 | Sorting from the TGN. | Direct intracellular route and sorting to the plasma membrane (isoform-dependent). | nih.govnih.govresearchgate.net |
| AP2 | Internalization from the plasma membrane. | Indirect route via clathrin-mediated endocytosis. | nih.govresearchgate.net |
Intracellular Degradation Pathways
The intracellular degradation of Pmel 17 appears to occur in a post-Golgi, pre-lysosomal compartment. nih.gov Studies have shown that the half-life of Pmel 17 in melanoma cells can be as short as 2.5 hours. nih.gov This rapid turnover is not primarily due to secretion or ER-associated degradation. nih.gov The degradation process is pH-dependent, as it can be inhibited by agents like ammonium (B1175870) chloride (NH₄Cl) which neutralize acidic compartments. nih.gov
Interestingly, the degradation of Pmel 17 does not seem to follow the classical lysosomal pathway. Treatment of cells with a cocktail of lysosomal protease inhibitors failed to prevent the loss of intracellular Pmel 17. nih.gov This suggests that the protein is degraded by a non-lysosomal, pH-dependent mechanism, possibly within the TGN, early endosomes, or the melanosomes themselves. nih.gov Another possibility for the observed rapid loss of the Pmel 17 signal in assays is the masking of its epitopes through interaction with melanin within the maturing melanosome, rather than actual proteolytic degradation. nih.gov Some portion of Pmel 17 that reaches the plasma membrane may also be shed from the cell surface or degraded following internalization. researchgate.net
Functional Amyloidogenesis of Pmel 17 Protein
Structural Characteristics of Pmel 17 Protein Amyloid Fibrils
Pmel 17 fibrils exhibit the characteristic biophysical properties of amyloid structures. mdpi.comnih.govupenn.edu Similar to pathological amyloids, they are notably stable and resistant to solubilization by detergents. mdpi.com They also display specific binding to amyloid-detecting dyes such as Thioflavin T and Congo Red, which is a hallmark of amyloid aggregates. mdpi.comnih.govupenn.edupnas.orgnih.govplos.org
Cross-β Sheet Conformation
A defining structural feature of amyloid fibrils is their cross-β sheet conformation, where β-strands are oriented perpendicular to the fibril axis. mdpi.complos.orgnih.govupenn.edunih.govnih.govplos.org Pmel 17 fibrils are rich in β-sheet structure, as evidenced by various biophysical techniques, including electron diffraction, circular dichroism, and solid-state NMR spectroscopy. pnas.orgnih.govnih.govnih.gov Electron diffraction patterns of Pmel 17 fibrils show a characteristic reflection at approximately 4.5 Å, consistent with the spacing between β-strands within a β-sheet. nih.gov Solid-state NMR studies of the repeat domain (RPT), a key amyloidogenic region, suggest an in-register parallel β-sheet architecture, similar to that observed in amyloid-beta (Aβ) peptides associated with Alzheimer's disease. nih.govresearchgate.net While pathological amyloids often form simple cross-β structures, functional amyloids like Pmel 17 may adopt more complex 'cross-β'-like folds, such as β-helices or β-solenoids, potentially contributing to their non-toxic nature and specific function. researchgate.netresearchgate.net The RPT domain, in particular, has been proposed to form a β-solenoid structure. researchgate.netuniprot.org
pH-Dependent Assembly and Stability
A distinctive characteristic of Pmel 17 amyloid formation is its dependence on the acidic pH environment of the melanosome. pnas.orgpnas.orgnih.govnih.govnih.govnih.govpnas.orgnih.govacs.orgresearchgate.net The repeat domain (RPT), a core amyloidogenic region of Pmel 17, readily forms amyloid fibrils in vitro under mildly acidic conditions, typically ranging from pH 4 to 5.5, which mimics the internal environment of melanosomes. pnas.orgpnas.orgnih.govnih.govnih.govnih.govpnas.orgresearchgate.net Conversely, these fibrils rapidly become soluble or disaggregate when exposed to neutral pH conditions, similar to the cytosol. pnas.orgnih.govnih.govnih.govpnas.orgacs.orgresearchgate.net The acidic pH within melanosomes, which can drop below 4 in later stages of maturation, acts as a critical regulator, promoting Pmel 17 amyloid formation and preventing its assembly or maintaining its solubility in other cellular compartments. pnas.orgnih.govpnas.org Studies on the aggregation kinetics of the RPT domain have shown that the rate of fibril formation is accelerated at lower pH values. pnas.org A critical pH range of 5 ± 0.5 has been identified for RPT fibril formation, suggesting the involvement of ionizable groups, likely carboxylic acids, in the structural rearrangements necessary for aggregation. pnas.org The abundance of acidic residues within the RPT domain contributes to this observed pH dependence. pnas.org
Table 1: pH Dependence of Pmel 17 RPT Domain Aggregation
| pH | Aggregation Kinetics (Lag Phase/Rate) | Fibril Formation | Fibril Solubility at Neutral pH |
| pH ≤ 6 | Accelerated (shorter lag phase) | Yes | Rapid Dissolution |
| pH > 6 | Inhibited or Soluble | No | Soluble |
| 5 ± 0.5 | Critical pH regime for formation | Yes | - |
Note: Data compiled from research findings on the Pmel 17 repeat domain (RPT). pnas.orgpnas.orgnih.govnih.govnih.govnih.govpnas.orgresearchgate.net
Functional Domains Mediating Amyloid Assembly
Pmel 17 is a multi-domain protein, and its functional amyloid assembly is a complex process mediated by specific regions and requiring proteolytic processing. researchgate.netupenn.edupnas.orgmdpi.comnih.govpnas.org Proteolytic cleavage of the full-length transmembrane protein is essential for releasing the luminal fragments that form the amyloid fibrils. wikipedia.orgpnas.orgnih.govplos.orgmolbiolcell.orgnih.govresearchgate.netresearchgate.netupenn.edumdpi.com Several key fragments derived from the luminal domain are involved in fibril formation. pnas.orgnih.govmolbiolcell.orgnih.govresearchgate.netresearchgate.netupenn.edu
The repeat domain (RPT) is widely considered the core amyloidogenic region of Pmel 17 and is crucial for filament formation in vivo. molbiolcell.orgresearchgate.netpnas.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net This domain contains a series of imperfect tandem repeats characterized by a high content of proline and conserved glutamic acid residues, along with serine and threonine. researchgate.netnih.gov As discussed, the RPT domain readily forms amyloid fibrils in vitro under acidic conditions. pnas.orgnih.govnih.govnih.govnih.govpnas.orgresearchgate.net
While the RPT domain is central to amyloid formation, other domains also play regulatory or contributing roles. The N-terminal region (NTR), although not necessarily part of the mature fibril, is essential for fibril formation in vivo. molbiolcell.org It functions in a cis manner to promote the aggregation of the downstream polycystic kidney disease (PKD) domain. molbiolcell.org The PKD domain itself may contribute to the core structure of the melanosomal matrix and its assembly appears to be regulated by the NTR. mdpi.com The PKD domain is predicted to contain β-sheet structures that could integrate into the amyloid core. mdpi.com
An aggregation-prone peptide segment within the human RPT domain, specifically residues (405)VSIVVLSGT(413), has been identified and shown to form amyloidogenic fibrils in isolation, suggesting its critical role in RPT fibrillogenesis. researchgate.net Furthermore, alternative splicing of the RPT domain gives rise to different isoforms, including a long (lRPT) and a short (sRPT) variant. The minor, short isoform (sRPT) has been proposed to act as a "nucleator," facilitating the functional amyloid formation of the more abundant long isoform (lRPT). nih.govresearchgate.net The C-terminal repeat (RPT) domain may also be involved in the pH-dependent regulation of fibril formation and their organization into sheets. mdpi.com Another domain, the core amyloid fragment (CAF), is also considered critical for the amyloid potential of PMEL. mdpi.comuniprot.org
Table 2: Functional Domains and Their Roles in Pmel 17 Amyloidogenesis
| Domain | Location in Protein | Proposed Role in Amyloidogenesis | Notes |
| N-terminal Region (NTR) | Luminal | Essential for fibril formation in vivo; promotes PKD aggregation. molbiolcell.org | May not be part of mature fibril. molbiolcell.org |
| Polycystic Kidney Disease (PKD) Domain | Luminal | May form part of the melanosomal matrix core; assembly regulated by NTR. mdpi.com | Predicted to contain β-sheet structures. mdpi.com |
| Repeat Domain (RPT) | Luminal | Core amyloidogenic domain; essential for filament formation; forms amyloid at acidic pH. pnas.orgnih.govnih.govresearchgate.net | Contains imperfect repeats; O-glycosylation is essential for sheet architecture. researchgate.netmdpi.comnih.gov Includes an aggregation-prone segment (405-413). researchgate.net |
| Core Amyloid Fragment (CAF) | Luminal | Critical for amyloid potential. mdpi.comuniprot.org | - |
Note: This table summarizes the roles of key domains based on available research findings.
N-terminal Region (NTR) Involvement in Aggregation
The N-terminal region (NTR) of Pmel 17, while not a component of the mature amyloid fibrils, plays an essential regulatory role in their formation. ontosight.aiwikipedia.orgnih.govfishersci.ptcdutcm.edu.cn Studies involving mutational analysis have established a high-resolution map of this domain, identifying sequence elements and critical residues necessary for functional fibril formation. nih.govfishersci.pt The NTR functions in cis to drive the aggregation of the downstream polycystic kidney disease (PKD) domain into a melanosomal core matrix. nih.govfishersci.pt This initial aggregation step mediated by the NTR is crucial for the subsequent incorporation and stabilization of other fibrillogenic fragments, particularly those containing the repeat (RPT) domain. nih.govfishersci.pt Research suggests that the NTR is likely cleaved away immediately before, during, or shortly after the incorporation of new core amyloidogenic subunits into the growing fibril, highlighting its transient but critical role in initiating the hierarchical assembly process. nih.govreddit.com
Polycystic Kidney Disease (PKD) Domain as Core Amyloidogenic Unit
The polycystic kidney disease (PKD) domain of Pmel 17 is identified as a key component, forming at least part of the physiological amyloid core within melanosomes. nih.govuni.luontosight.aiwikipedia.orgnih.govnih.govfishersci.ptcdutcm.edu.cnnih.gov This domain is predicted to be rich in β-sheet structures, which are characteristic of amyloid fibrils and facilitate their incorporation into the cross-β spine of the amyloid structure. uni.luontosight.aiwikipedia.orgnih.govciteab.com In vitro studies using recombinant fragments of Pmel 17 have demonstrated that the PKD domain, potentially in conjunction with the NTR, efficiently forms amyloid. ontosight.aicdutcm.edu.cnnih.gov Analysis of fibrils isolated from melanocytes further supports the presence of the PKD domain within the core amyloid structure. ontosight.ainih.gov Beyond its structural contribution to the amyloid core, the PKD domain has also been implicated in the intracellular trafficking of Pmel 17 to the multivesicular compartments where fibril formation commences, suggesting a dual function in both sorting and amyloidogenesis. ontosight.aicdutcm.edu.cnnih.gov
Repeat (RPT) Domain in Fibril Formation and Regulation
The repeat (RPT) domain of Pmel 17, characterized by imperfect 10-amino acid repeats, plays a significant role in fibril formation and regulation, although its precise contribution has been a subject of investigation. nih.govuni.lunih.govguidetopharmacology.orgnih.govepa.govguidetopharmacology.org While some early in vitro studies suggested the RPT domain alone was sufficient for fibril formation, later research indicated it might have a more accessory or regulatory role in vivo. nih.govciteab.comontosight.ai The RPT domain is a component of the mature melanosomal fibrils and is crucial for their formation in vivo. nih.govuni.luontosight.ainih.govcdutcm.edu.cnnih.govguidetopharmacology.org It readily forms amyloid in vitro, but notably, this occurs specifically under the mildly acidic conditions characteristic of the melanosome lumen. uni.lunih.govnih.govciteab.comguidetopharmacology.org The RPT domain's pH-dependent aggregation and dissolution properties are considered intrinsic to this region and are biologically significant. guidetopharmacology.org Recent studies suggest the RPT domain is integral to the amyloid formation process and contributes to the sheet architecture of the fibrils. nih.govciteab.comnih.govciteab.com Furthermore, alternative splicing within the RPT domain leads to different isoforms (long and short) that can influence the kinetics and morphology of fibril formation, with the shorter, more aggregation-prone isoform potentially acting as a nucleator. nih.govepa.govfishersci.ca O-glycosylation of the RPT region is also a conserved feature that may play a role in separating amyloid sheets via electrostatic repulsion. nih.govciteab.comnih.gov
Mechanisms Regulating this compound Amyloidogenesis
The functional nature of Pmel 17 amyloid necessitates tight regulation to prevent the potential toxicity associated with aberrant protein aggregation observed in pathological amyloidosis. wikipedia.orgwikidata.orgwikipedia.orgnih.govnih.govwikipedia.orgnih.gov This regulation occurs at multiple levels, ensuring that fibril formation is restricted to the melanosome compartment and proceeds with appropriate kinetics. wikipedia.orgwikipedia.orgwikipedia.org
Spatial and Temporal Control of Fibril Formation
Spatial and temporal control mechanisms are critical for directing Pmel 17 amyloidogenesis to the melanosome. nih.govwikipedia.orgwikipedia.orgreddit.comguidetopharmacology.org Pmel 17 is synthesized in the endoplasmic reticulum and traffics through the Golgi apparatus before reaching early stage melanosomes, which are specialized multivesicular endosomes. wikipedia.orgreddit.comnih.govguidetopharmacology.org Fibril formation primarily occurs within these acidic melanosomal compartments. uni.lunih.govnih.govciteab.comwikipedia.orgguidetopharmacology.org The mildly acidic pH (4.0-5.5) of the melanosome lumen is a crucial factor promoting the aggregation of the RPT domain and the formation of amyloid fibrils, while the protein does not assemble at neutral physiological pH, preventing premature aggregation in other cellular compartments. uni.lunih.govnih.govciteab.comwikipedia.orgguidetopharmacology.org The kinetics of Pmel 17 fibril formation is notably faster compared to pathological amyloid fibrils, which may help minimize the accumulation of potentially toxic intermediate oligomers. wikipedia.orgwikipedia.org
Influence of Proteolytic Cleavage and Membrane Sequestration
Proteolytic cleavage is a mandatory step for Pmel 17 fibril formation, enabling the release of amyloidogenic domains from the full-length protein at the correct time and location. wikipedia.orgwikidata.orgflybase.orgnih.govcdutcm.edu.cnreddit.comguidetopharmacology.orgnih.govnih.gov Pmel 17 undergoes multiple cleavage events by various proteases. It is initially cleaved in the Golgi or a post-Golgi compartment by a proprotein convertase (PC) of the furin family, generating a large luminal Mα fragment and a membrane-bound Mβ fragment, which remain linked by a disulfide bond. wikipedia.orgflybase.orgcdutcm.edu.cnreddit.comnih.govnih.gov Within stage I melanosomes, the PC-processed form is further cleaved by the β-secretase BACE2, releasing the amyloidogenic luminal Mα fragment from a C-terminal fragment (CTF). wikipedia.orgnih.gov The CTF is then processed by the γ-secretase complex, likely involving presenilin 2 (PSEN2). wikipedia.orgnih.gov Further proteolytic cleavage of Mα by metalloproteinases, possibly ADAM10 or ADAM17, is required for proper fibril formation, although other proteases may also be involved. wikipedia.orgreddit.comnih.gov Membrane sequestration, particularly the loading of the Mα fragment onto intraluminal vesicles (ILVs) within multivesicular bodies, a process involving CD63 and ApoE, also contributes to the controlled formation of fibrils within the melanosome lumen. wikipedia.orgguidetopharmacology.org
Impact of Alternative Splicing on Amyloid Conversion
Alternative splicing of the PMEL gene generates multiple isoforms of the protein, which can influence its amyloidogenic properties. nih.govnih.govepa.govfishersci.ca Notably, alternative splicing within the RPT domain results in long (lRPT) and short (sRPT) isoforms, differing in the number of imperfect repeats. nih.govepa.govfishersci.ca These isoforms are co-expressed and exhibit distinct features in oligomerization and fibril formation. nih.gov Research indicates that the shorter, more aggregation-prone sRPT isoform can accelerate the aggregation of the lRPT isoform through cross-seeding, suggesting that alternative splicing can modulate the kinetics and morphology of functional amyloid formation. epa.govfishersci.ca This mechanism, where a minor, faster-aggregating isoform nucleates the assembly of a major isoform, is analogous to strategies employed in bacterial functional amyloid assembly. epa.govfishersci.ca Thus, alternative splicing provides an additional layer of regulation over Pmel 17 amyloidogenesis in higher organisms. epa.govfishersci.ca
Biological Roles of Pmel 17 Protein Beyond Melanin Scaffolding
Sequestration of Toxic Melanin (B1238610) Biosynthesis Intermediates
Melanin biosynthesis is a complex process involving the enzymatic oxidation of tyrosine and the subsequent polymerization of reactive intermediates. Some of these intermediates, particularly indoles and quinones, can be cytotoxic if allowed to accumulate freely within the cell. Pmel 17 plays a vital role in mitigating this toxicity.
The functional amyloid fibrils formed by processed Pmel 17 within the melanosome lumen are proposed to act as a protective surface. eragene.com This fibrillar matrix serves to sequester toxic reaction intermediates generated during the eumelanin (B1172464) biosynthesis pathway. nih.govwikipedia.orgwikidata.orgwikipedia.orguni.lu By binding and isolating these highly reactive oxidative intermediates, Pmel 17 helps to prevent potential damage to melanosomal protein contents, membrane integrity, and cytosolic components within melanocytes. uni.luguidetopharmacology.org This sequestration mechanism is considered a key function that prevents pigmentation-associated toxicity. nih.govwikipedia.orgwikidata.org
Expression and Potential Functions in Non-pigmented Tissues and Cell Types
While predominantly studied in melanocytes and pigmented tissues, there is evidence suggesting the expression and potential functions of Pmel 17 in non-pigmented tissues and cell types. Studies in bovine tissues, for instance, have indicated that a processed form of the PMEL protein is expressed not only in pigmented skin but also in various non-pigmented tissues. wikipedia.orgfishersci.cagenome.jpebi.ac.uk These tissues include non-pigmented skin, thyroid gland, rumen, liver, kidney, and adrenal gland cortex, which are known to be devoid of melanocytes. wikipedia.orgfishersci.ca
The detection of PMEL protein in these non-pigmented contexts suggests the possibility of unknown functions for Pmel 17 that are independent of its role in eumelanin deposition. wikipedia.orgfishersci.cagenome.jp In bovine tissues, the protein was observed in the membranes and cytosol of epithelial cells. wikipedia.orgfishersci.ca While PMEL mRNA expression in non-pigmented tissues had been previously reported, these findings provide an indication of processed protein expression in such locations. wikipedia.orgfishersci.ca However, further confirmation is needed regarding the presence of bovine PMEL protein in unpigmented cells and tissues using specific antibodies, as prior confirmed reports were lacking before this study. wikipedia.org These observations open avenues for exploring novel roles of Pmel 17 in cellular processes outside of pigmentation.
Interplay with Other Melanosomal Proteins and Melanogenic Enzymes
Pmel 17 functions within the intricate environment of the melanosome and interacts with various other melanosomal proteins and melanogenic enzymes. It is recognized as a crucial structural protein that cooperates with enzymes like tyrosinase and DOPAchrome tautomerase in the process of melanin formation. The maturation of melanosomes, involving the formation of Pmel 17 fibrils, coincides with the delivery of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and likely DOPAchrome tautomerase (DCT). uni.lu
Pmel 17, as a premelanosome protein, is also implicated in the biosynthesis pathway, specifically in the conversion of the melanin intermediate 5,6-dihydroxyindole-2-carboxylic acid into melanin. The expression of Pmel 17 is regulated by the microphthalmia transcription factor (MITF), which also controls the expression of other melanogenic enzymes such as TYR, TRP-1, and TRP-2. Studies have shown that in the absence of MITF mutations, PMEL17 and TRP-2 are unable to express.
The trafficking and processing of Pmel 17 involve interactions with other cellular machinery. For instance, Pmel 17 colocalizes with BACE2 in stage I and II melanosomes. nih.gov The proteolytic processing of Pmel 17, which is essential for the formation of functional fibrils, is mediated by various proteases, including furin-like proprotein convertases and ADAM metalloproteinases. nih.gov Furthermore, the intracellular transport of Pmel 17 to melanosomes involves interactions with adaptor proteins (AP1, AP2, AP3), which play a role in protein sorting within the endocytic and secretory pathways.
Genetic Variations and Pathological Implications of Pmel 17 Protein Dysregulation
PMEL Gene Mutations and Their Effects on Protein Processing and Fibril Formation
Mutations in the PMEL gene can significantly alter the normal trafficking, proteolytic processing, and subsequent assembly of Pmel 17 into amyloid fibrils. nih.gov For functional amyloid to form correctly without causing toxicity, Pmel 17 must undergo a series of cleavage events within the secretory and endosomal pathways. nih.govnih.gov Any mutation that interferes with this intricate process can compromise fibril formation. nih.gov
For instance, mutations affecting the transmembrane domain (TMD) of Pmel 17, as seen in the Dominant white chicken and Silver horse, can alter the protein's oligomerization and membrane association, resulting in the formation of aberrantly packed fibrils. madbarn.com Similarly, mutations within the protein's repeat (RPT) domain, which is involved in controlling amyloid formation, have been linked to dominantly inherited pigmentary pathologies. nih.govmdpi.comnih.gov These findings underscore that the conversion of Pmel 17 from a soluble glycoprotein (B1211001) to an insoluble amyloid is a multi-step, regulated process, and disruptions at various stages can lead to pathological outcomes. nih.govnih.gov
The inheritance patterns of PMEL mutations in model organisms reveal different mechanisms of pathology.
Recessive Inheritance: A well-studied example of recessive inheritance is the silver (si) allele in mice. This mutation is caused by a single nucleotide insertion that results in a truncated Pmel 17 protein, lacking the last 25 amino acids of the cytoplasmic tail. nih.gov This truncation leads to defects in the intracellular transport of the protein, depleting it from the early-stage melanosomes where fibril formation occurs. nih.gov The resulting phenotype is a mild dilution of coat color, which is more pronounced in certain genetic backgrounds. nih.govnih.gov Because a complete loss of the this compound (a knockout) produces a similar mild phenotype, mutations like silver are considered loss-of-function or hypomorphic. nih.govslu.se
Dominant Inheritance: In contrast, some PMEL mutations exhibit a dominant mode of inheritance, often associated with more severe pigmentation defects. nih.gov Examples include mutations in the Dominant white chicken and the Silver horse. madbarn.comnih.gov These mutations, which can affect the transmembrane domain, are thought to be dominant-negative. nih.govslu.se This means the mutant protein not only loses its function but also interferes with the function of the normal protein produced from the wild-type allele. madbarn.com These dominant mutations can lead to a striking loss of pigmentation and pigment cell death. madbarn.comnih.gov Similarly, certain SINE element insertions at the intron 10/exon 11 boundary of the canine PMEL gene cause the merle coat pattern in dogs through an incomplete dominant inheritance. karger.com
| Organism | Mutation Type | Inheritance | Phenotypic Effect |
| Mouse (silver allele) | Truncation of cytoplasmic tail | Recessive | Mild coat color dilution |
| Chicken (Dominant white) | Alteration of transmembrane domain | Dominant | Severe loss of eumelanin (B1172464), pigment cell death |
| Horse (Silver) | Missense mutation in cytoplasmic region | Dominant | Dilution of black pigment, white mane/tail |
| Dog (Merle) | SINE insertion | Incomplete Dominant | Patches of diluted pigment |
The proper formation of Pmel 17 fibrils is essential for establishing the characteristic oblong shape of melanosomes. nih.govnih.gov In the absence of functional Pmel 17, as seen in knockout mice, the melanosomes are spherical rather than ellipsoidal. nih.govslu.se This altered morphology is accompanied by irregular deposition of melanin (B1238610) within the organelle. nih.gov
The resulting pigmentation phenotypes vary widely depending on the specific mutation. A complete loss of Pmel 17 function leads to a subtle coat color dilution and a significant reduction in the total eumelanin content in hair. nih.govslu.se In contrast, dominant-negative mutations can cause much more dramatic effects. The Silver mutation in horses, for example, results in the dilution of black pigment (eumelanin) while having little effect on red pigment (pheomelanin), leading to a "silver dapple" coat with a flaxen or white mane and tail. nih.gov In dogs, variations in the length of the SINE insertion responsible for the merle pattern correlate with a spectrum of coat color variations, from classic merle to widespread depigmentation. karger.com In some species, such as the Dominant white chicken, severe mutations can lead to an almost complete absence of eumelanin in the plumage. nih.gov
Evolutionary Conservation of PMEL and Orthologs
The PMEL gene is well-conserved across vertebrates, with orthologs identified in mammals, birds, reptiles, amphibians, and fish. nih.govnih.govresearchgate.net This evolutionary conservation highlights its fundamental role in pigmentation. The protein is part of a larger family that includes Glycoprotein nonmetastatic melanoma protein B (GPNMB) and the more ancient paralog, TMEM130. nih.govnih.gov
Advanced Methodologies in Pmel 17 Protein Research
Molecular Biology Techniques
Molecular biology approaches have been fundamental in dissecting the functional domains of Pmel 17 and in creating models to study its physiological and pathological roles.
Recombinant Pmel 17 Protein Expression and Purification
The production of Pmel 17 and its fragments in heterologous systems is crucial for in vitro studies. Researchers have successfully expressed and purified domains of Pmel 17, which is essential for detailed structural and functional analyses.
A common approach involves expressing specific domains of the this compound, such as the repeat (RPT) domain, in bacterial systems like Escherichia coli. The expressed proteins are often produced with affinity tags, such as a hexahistidine (6xHis) tag, to facilitate purification using methods like protein A affinity chromatography. mybiosource.com For instance, a truncated form of human Pmel 17, encompassing amino acids 25-467, has been expressed in yeast cells with an N-terminal 6xHis-tag. cusabio.com The purity of the recombinant protein is typically assessed by SDS-PAGE, with its identity confirmed through techniques like LC-MS/MS analysis. cusabio.com In some cases, full-length Pmel 17 has been expressed in human melanoma cell lines and purified using methods that include ammonium (B1175870) sulfate (B86663) precipitation and His-Tag purification resin. researchgate.net
| Expression System | Pmel 17 Fragment | Purification Method | Reference |
| Yeast | Human Pmel 17 (aa 25-467) | Protein A Affinity Chromatography, His-Tag | mybiosource.comcusabio.com |
| E. coli | Repeat (RPT) domain | Not specified in abstracts | mdpi.com |
| SK-MEL-28 (Human Melanoma Cells) | Full-length Pmel 17 | Ammonium sulfate precipitation, His-Tag Purification Resin | researchgate.net |
Site-Directed Mutagenesis and Deletion Analysis for Functional Mapping
To understand the roles of specific domains and amino acid residues in Pmel 17 function, researchers employ site-directed mutagenesis and deletion analysis. These techniques allow for the targeted alteration of the protein's sequence to observe the impact on its behavior, such as fibril formation.
Deletion analysis has been instrumental in identifying the domains of Pmel 17 crucial for its various functions. For example, by creating a series of deletion mutants, it was determined that the repeat (RPT) region is essential for the formation of melanosome filaments. pnas.org Other studies have used deletion constructs to map the binding sites of monoclonal antibodies, revealing that different antibodies recognize distinct domains of the protein, such as the N-terminal or cytoplasmic domains. nih.gov Site-directed mutagenesis, a technique used to introduce specific point mutations, has been employed to investigate the importance of particular amino acid residues in the functional properties of proteins. nih.govresearcher.life This approach allows for a detailed examination of structure-function relationships within the this compound. nih.gov
Gene Editing Approaches (e.g., CRISPR-Cas9) in Animal Models
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the creation of animal models to study the in vivo roles of proteins like Pmel 17. nih.govnih.gov This powerful tool allows for precise modifications to the genome of various animals, enabling the investigation of gene function and the modeling of human diseases. mdpi.com
CRISPR-Cas9 can be used to introduce specific mutations, insertions, or deletions into the Pmel 17 gene in animal models such as mice. nih.gov This allows researchers to study the effects of these genetic alterations on melanosome biogenesis, pigmentation, and the development of associated pathologies. nih.govresearchgate.net The technology offers a more efficient and precise alternative to traditional gene-targeting methods, accelerating the development of animal models that accurately recapitulate human diseases. nih.govresearchgate.net These models are invaluable for understanding the complex in vivo processes regulated by Pmel 17 and for testing potential therapeutic interventions.
Biochemical and Biophysical Characterization
A variety of biochemical and biophysical methods are employed to characterize the aggregation properties and structural features of Pmel 17, particularly its ability to form amyloid fibrils.
In Vitro Fibril Formation and Aggregation Assays
To study the process of Pmel 17 amyloid formation, researchers utilize in vitro assays that monitor the aggregation of the purified recombinant protein. These assays are critical for understanding the kinetics of fibril formation and the conditions that promote or inhibit this process.
A commonly used method is the Thioflavin T (ThT) fluorescence assay. nih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the real-time monitoring of fibril formation. nih.gov The kinetics of aggregation are often characterized by a sigmoidal curve, representing a lag phase, a growth phase, and a stationary phase. nih.gov Transmission electron microscopy (TEM) is also widely used to visualize the morphology of the resulting fibrils. nih.govnih.gov Studies have shown that the repeat domain (RPT) of Pmel 17 readily forms amyloid fibrils in vitro, particularly under mildly acidic conditions that mimic the environment of the melanosome. pnas.orgnih.gov These in vitro formed fibrils have been shown to promote the formation of melanin (B1238610). nih.gov
| Assay | Principle | Information Gained | Reference |
| Thioflavin T (ThT) Fluorescence | Enhanced fluorescence upon binding to amyloid | Kinetics of fibril formation (lag, growth, stationary phases) | nih.gov |
| Transmission Electron Microscopy (TEM) | Direct visualization of protein aggregates | Morphology and structure of fibrils | nih.govnih.gov |
| Static Light Scattering | Measures the intensity of scattered light | Monitors the formation of large protein aggregates | nih.gov |
Structural Determination Techniques (e.g., Electron Diffraction, Solid-state NMR, Circular Dichroism)
A combination of structural biology techniques has been employed to determine the secondary and tertiary structure of Pmel 17 fibrils, revealing key insights into their amyloid nature.
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins. icdst.orgyoutube.com Studies on the RPT domain of Pmel 17 have shown that while the soluble form of the protein is largely unstructured, the fibrillar form is rich in β-sheet structure, a hallmark of amyloid. pnas.org Curve-fitting of CD spectra from RPT fibrils indicated approximately 47% β-sheet content. pnas.org
Electron diffraction of in vitro formed RPT fibers produces a reflection at 4.5 ± 0.2 Å, which is characteristic of the cross-β sheet structure found in amyloid fibrils. pnas.org
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides atomic-level structural information on non-crystalline solids, making it well-suited for studying amyloid fibrils. ox.ac.ukrsc.org One-dimensional 13C ssNMR experiments on selectively labeled RPT fibrils have shown chemical shifts indicative of a high β-sheet structure, consistent with CD and electron diffraction data. nih.gov
| Technique | Finding | Implication | Reference |
| Circular Dichroism (CD) | Fibrillar RPT is rich in β-sheets (~47%) | Confirms amyloid-like secondary structure | pnas.org |
| Electron Diffraction | Reflection at 4.5 ± 0.2 Å | Indicates cross-β sheet architecture | pnas.org |
| Solid-state NMR (ssNMR) | Chemical shifts characteristic of β-sheets | Provides atomic-level evidence of β-sheet structure | nih.gov |
Protease Cleavage Assays and Identification of Processing Enzymes
The proper functioning of Pmel 17 in forming the amyloid fibril matrix for melanin deposition is critically dependent on a series of proteolytic cleavage events. These events are meticulously orchestrated by a number of proteases, and their identification has been a key area of research. Protease cleavage assays, both in vitro and in cellular contexts, have been instrumental in pinpointing the specific enzymes and their cleavage sites within the this compound. researchgate.net
The journey of Pmel 17 processing begins in the Golgi apparatus, where it is first cleaved by a proprotein convertase (pPC), such as furin. nih.gov This initial cleavage is a prerequisite for subsequent processing steps. Following this, a metalloproteinase from the ADAM (a disintegrin and metalloproteinase) family acts on Pmel 17. researchgate.net Further processing is carried out by BACE2 and the γ-secretase complex, which cleaves the protein within its transmembrane domain. researchgate.net
The identification of these proteases has been achieved through various experimental approaches. In vitro assays involve incubating purified Pmel 17 with candidate proteases and analyzing the resulting fragments. Cellular assays often employ specific protease inhibitors to observe the accumulation of unprocessed Pmel 17 forms, thereby implicating the inhibited protease in its processing. For instance, treatment of cells with inhibitors of pH-dependent proteases has been shown to block the generation of certain Pmel 17 fragments, indicating that the responsible protease is active in an acidic post-Golgi compartment. nih.gov
| Protease/Enzyme Complex | Family | Function in Pmel 17 Processing |
| Furin/proprotein convertase (pPC) | Serine protease | Initial cleavage in the Golgi apparatus, generating Mα and Mβ fragments. researchgate.netnih.gov |
| ADAM family protease | Metalloproteinase | Shedding of the ectodomain. researchgate.netwikipedia.org |
| BACE2 | Aspartyl protease | Further processing of the luminal domain. researchgate.net |
| γ-secretase | Intramembrane protease complex | Cleavage of the remaining transmembrane fragment. researchgate.netnih.gov |
Cellular and Subcellular Imaging
Immunofluorescence and Immunoelectron Microscopy for Localization
Immunofluorescence and immunoelectron microscopy have been pivotal in visualizing the subcellular localization of Pmel 17. Through the use of specific antibodies, these techniques have revealed that Pmel 17 is predominantly found in melanosomes, the specialized organelles for melanin synthesis and storage. nih.govresearchgate.net
Immunofluorescence studies in pigmented cells show a distinct staining pattern for Pmel 17 that co-localizes with melanosomal markers. researchgate.net These studies have also helped to trace the trafficking pathway of Pmel 17 from the Golgi apparatus to the melanosomes. researchgate.net
Immunoelectron microscopy, with its higher resolution, has provided more detailed insights into the precise location of Pmel 17 within the melanosome. It has been shown that Pmel 17 is associated with the internal striations of premelanosomes, where it forms the fibrillar scaffold for melanin deposition. nih.gov This technique has also been used to observe the localization of Pmel 17 in different stages of melanosome maturation. nih.gov
Live-Cell Imaging of Protein Trafficking
Live-cell imaging has offered a dynamic perspective on the movement of Pmel 17 within the cell. By tagging Pmel 17 with fluorescent proteins, researchers have been able to track its journey in real-time. These studies have visualized the transport of Pmel 17 through the secretory pathway, its delivery to melanosomes, and its sorting into different intracellular compartments. researchgate.netresearchgate.net
Live-cell imaging experiments have shown that Pmel 17 trafficking can occur through different routes. One pathway involves the direct sorting of Pmel 17 from the trans-Golgi network to the melanosomes. Another route involves the transient localization of Pmel 17 to the plasma membrane before it is endocytosed and delivered to the melanosomes. researchgate.netresearchgate.net The specific trafficking route taken by Pmel 17 may be influenced by its glycosylation status. researchgate.net
Systems Biology and Omics Approaches
Proteomic Analysis of Protein Interactions and Complexes
Proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry, have been employed to identify proteins that interact with Pmel 17. These studies have revealed that Pmel 17 is part of a larger protein complex involved in its trafficking and function.
Proteomic analysis of early melanosomes has identified the presence of adaptor protein (AP) complexes, specifically AP-1 and AP-2, in association with Pmel 17. nih.govllu.edu These adaptor proteins are known to be involved in the sorting and trafficking of cargo proteins within the cell. The interaction of Pmel 17 with both AP-1 and AP-2 suggests that it can be sorted to melanosomes via multiple pathways. nih.govresearchgate.net
| Interacting Protein Complex | Subunits Identified in Melanosomes | Implicated Function |
| AP-1 | γ-adaptin | Sorting from the trans-Golgi network. nih.govresearchgate.net |
| AP-2 | α-adaptin | Sorting from the plasma membrane. nih.govresearchgate.net |
| Clathrin | Heavy chain | Formation of coated vesicles for transport. researchgate.net |
Transcriptomic and Gene Expression Profiling
Transcriptomic studies have provided valuable information about the regulation of Pmel 17 gene expression. The expression of the PMEL gene (also known as SILV or gp100) is highly restricted to melanocytes and melanoma cells. nih.gov
The microphthalmia-associated transcription factor (MITF) has been identified as a key regulator of PMEL gene expression. nih.gov MITF binds to conserved consensus DNA sequences in the PMEL gene promoter and activates its transcription. nih.gov This places PMEL within a network of genes that are coordinately regulated by MITF to control melanocyte development and function. nih.gov
Gene expression profiling of melanoma has shown a strong correlation between the expression of PMEL and MITF. nih.gov Furthermore, analysis of melanoma patient samples has revealed that high PMEL expression may be associated with a poorer prognosis and is negatively correlated with the infiltration of certain immune cells. nih.gov
Q & A
Q. What is the structural organization of PMEL17, and how do its domains contribute to melanosome biogenesis?
Q. Which experimental models are suitable for studying PMEL17 post-translational processing?
HeLa cells are widely used despite their non-melanocytic origin because they:
- Recapitulate conserved trafficking steps (ER → Golgi → endosomes) .
- Allow detection of processing intermediates (e.g., P1, Mβ, Mα) via immunoblotting with antibodies like HMB45 or anti-V5 .
- Enable ultrastructural analysis of fibrillogenesis defects via transmission electron microscopy (TEM) .
Advanced Research Questions
Q. How do pathogenic PMEL17 variants disrupt protein processing and fibril formation?
Q. How do amyloidogenic properties of PMEL17 differ from pathological amyloids (e.g., Aβ)?
Key distinctions :
- Packaging : PMEL17 fibrils are spatially restricted to melanosomes, preventing cytotoxicity .
- Kinetics : PMEL17 aggregation is tightly regulated by proteolytic cleavage (e.g., proprotein convertase) and pH .
- Function : Unlike Aβ, PMEL17 amyloid sequesters reactive melanin precursors, acting as a protective scaffold .
Methodological tools :
- In vitro fibril assays with recombinant PMEL17 fragments .
- pH-controlled melanosome isolation and TEM .
Data Contradictions and Resolutions
- Trafficking vs. Processing Defects : While p.N111S disrupts ER export, immunofluorescence confirms normal subcellular localization, suggesting defects arise from folding, not trafficking .
- HMB45 Reactivity : Some variants (e.g., p.S371T) alter MαC1/MαC3 ratios without abolishing fibril formation, highlighting context-dependent impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
